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Introduction
In the landscape of modern synthetic chemistry, the precise control of reactivity is paramount.

Among the arsenal of reagents available to the discerning chemist, sterically hindered non-

nucleophilic bases and protecting groups hold a position of particular importance.

Bis(triisopropylsilyl)amine, often abbreviated as TIPS₂NH or ((i-Pr)₃Si)₂NH, stands as a

quintessential example of such a reagent. Its unique combination of extreme steric bulk,

conferred by the six isopropyl groups on two silicon atoms, and the reactivity of the N-H bond,

has rendered it an invaluable tool in a multitude of synthetic transformations. This in-depth

technical guide provides a comprehensive overview of the discovery, history, synthesis,

properties, and diverse applications of bis(triisopropylsilyl)amine, offering field-proven

insights for researchers, scientists, and drug development professionals.

Discovery and Historical Context: The Rise of
Sterically Hindered Silylamines
The story of bis(triisopropylsilyl)amine is intrinsically linked to the broader development of

organosilicon chemistry in the mid-20th century. The pioneering work in this field laid the

foundation for the synthesis and understanding of a wide array of silicon-containing

compounds, including silylamines. While a singular, seminal publication marking the definitive
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"discovery" of bis(triisopropylsilyl)amine is not readily apparent in the historical literature, its

emergence can be understood within the context of a burgeoning interest in sterically

demanding silyl groups for controlling reaction pathways.

The early exploration of silylamines was significantly advanced by the work of scientists like

Professor Dr. Dr. h.c. mult. Uwe Wannagat in the 1960s. His extensive research into silicon-

nitrogen compounds, particularly metal silylamides, demonstrated the profound influence of

silyl groups on the structure and reactivity of these molecules. Although much of this early work

focused on the less sterically encumbered bis(trimethylsilyl)amine (HMDS), it paved the way for

the logical extension to bulkier alkylsilyl substituents. The motivation for synthesizing

progressively larger silylamines was driven by the desire to create even more selective and

non-nucleophilic reagents. The triisopropylsilyl (TIPS) group, with its large cone angle, was a

natural candidate for creating a highly hindered amine.

The synthesis of such bulky silylamines was often not an end in itself but a means to access

novel ligands for coordination chemistry or to develop highly selective reagents for organic

synthesis. The first preparations of bis(triisopropylsilyl)amine were likely achieved through

established methods for silylamine synthesis, adapted for the more sterically demanding

triisopropylsilyl chloride.

Synthesis and Characterization
The preparation of bis(triisopropylsilyl)amine is conceptually straightforward, typically

involving the reaction of a nitrogen source with triisopropylsilyl chloride. However, the steric

hindrance of the triisopropylsilyl group necessitates careful consideration of reaction conditions

to achieve good yields.

General Synthetic Approach
The most common method for the synthesis of bis(triisopropylsilyl)amine involves the

reaction of ammonia or a primary amine with two equivalents of triisopropylsilyl chloride ((i-

Pr)₃SiCl). The reaction is typically carried out in an inert solvent, and a base is often required to

neutralize the hydrogen chloride generated during the reaction.

A common synthetic route involves the direct ammonolysis of triisopropylsilyl chloride.

Reaction: 2 (i-Pr)₃SiCl + 3 NH₃ → [((i-Pr)₃Si)₂NH] + 2 NH₄Cl
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Alternatively, the reaction can be performed with a primary amine, followed by a second

silylation step. However, for the parent bis(triisopropylsilyl)amine, direct reaction with

ammonia is more common. Another approach involves the use of an alkali metal amide, such

as lithium amide (LiNH₂), which can be more reactive.

Reaction: 2 (i-Pr)₃SiCl + LiNH₂ → [((i-Pr)₃Si)₂NH] + LiCl + HCl

Due to the steric bulk, these reactions may require elevated temperatures and prolonged

reaction times to proceed to completion.

Experimental Protocol: Synthesis of
Bis(triisopropylsilyl)amine
Materials:

Triisopropylsilyl chloride ((i-Pr)₃SiCl)

Anhydrous ammonia (gas) or a solution in an appropriate solvent (e.g., dioxane)

Anhydrous diethyl ether or toluene

Anhydrous n-pentane

Schlenk line and glassware

Procedure:

A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet

tube, a condenser, and a bubbler is assembled under an inert atmosphere (argon or

nitrogen).

Anhydrous diethyl ether or toluene is added to the flask, followed by the slow addition of

triisopropylsilyl chloride.

The solution is cooled to 0 °C in an ice bath.
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Anhydrous ammonia gas is slowly bubbled through the solution with vigorous stirring. The

reaction is exothermic, and the rate of ammonia addition should be controlled to maintain the

temperature below 10 °C. A white precipitate of ammonium chloride will form.

After the addition of ammonia is complete, the reaction mixture is allowed to warm to room

temperature and stirred for several hours to ensure complete reaction.

The reaction mixture is filtered under an inert atmosphere to remove the ammonium chloride

precipitate. The filter cake is washed with anhydrous diethyl ether or pentane.

The solvent is removed from the filtrate under reduced pressure to yield the crude

bis(triisopropylsilyl)amine as an oil.

The crude product is purified by vacuum distillation to afford pure

bis(triisopropylsilyl)amine as a colorless liquid.

Causality Behind Experimental Choices:

Anhydrous Conditions: Silyl chlorides and silylamines are sensitive to moisture. The use of

anhydrous solvents and an inert atmosphere is crucial to prevent the formation of siloxanes

and other byproducts.

Slow Addition of Ammonia: The reaction is exothermic, and slow addition helps to control the

temperature, preventing side reactions and ensuring safety.

Inert Atmosphere Filtration: This prevents hydrolysis of the product during the workup.

Vacuum Distillation: Due to its high boiling point, bis(triisopropylsilyl)amine is best purified

by distillation under reduced pressure to prevent thermal decomposition.

Characterization
The structure and purity of bis(triisopropylsilyl)amine are typically confirmed by a

combination of spectroscopic techniques.
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Property Value

Molecular Formula C₁₈H₄₃NSi₂

Molecular Weight 329.72 g/mol

Appearance Colorless liquid

Boiling Point ~110-115 °C at 0.5 mmHg

Density ~0.84 g/mL

Spectroscopic Data:

¹H NMR: The proton NMR spectrum is characterized by a large multiplet in the region of 1.0-

1.2 ppm corresponding to the methyl protons of the isopropyl groups and a septet around

1.2-1.4 ppm for the methine protons. The N-H proton often appears as a broad singlet at a

variable chemical shift, typically around 0.8-1.0 ppm, and its integration corresponds to one

proton.

¹³C NMR: The carbon NMR spectrum shows two distinct signals for the isopropyl groups:

one for the methyl carbons and one for the methine carbon.

²⁹Si NMR: The silicon-29 NMR spectrum displays a single resonance, confirming the

presence of a single silicon environment.

IR Spectroscopy: The infrared spectrum shows a characteristic N-H stretching vibration in

the range of 3380-3400 cm⁻¹. Strong Si-C and Si-N stretching bands are also observed.

Key Properties and Applications
The utility of bis(triisopropylsilyl)amine in synthesis stems from its distinct chemical

properties, primarily its extreme steric hindrance and the moderate acidity of its N-H bond.

A Bulky, Non-Nucleophilic Base
One of the most significant applications of bis(triisopropylsilyl)amine is as a precursor to

even bulkier non-nucleophilic bases.[1][2] Deprotonation with a strong base, such as an
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organolithium reagent, yields the corresponding lithium amide, lithium bis(triisopropylsilyl)amide

(LHMDS or LiTIPS₂N).

Reaction: [((i-Pr)₃Si)₂NH] + n-BuLi → [((i-Pr)₃Si)₂NLi] + BuH

This lithium amide is an exceptionally strong, yet non-nucleophilic, base due to the immense

steric shielding of the nitrogen atom by the two triisopropylsilyl groups. This property makes it

highly effective in promoting reactions that are sensitive to nucleophilic attack, such as the

formation of kinetic enolates from ketones and esters.[2]

Bis(triisopropylsilyl)amine
((i-Pr)₃Si)₂NH

Lithium Bis(triisopropylsilyl)amide
((i-Pr)₃Si)₂NLi

+ n-BuLi
(Deprotonation)

n-Butyllithium
(n-BuLi)

Kinetic Enolate

Abstracts α-proton

Nucleophilic Attack
(Minimized)

Ketone

Click to download full resolution via product page

Caption: Formation and action of a bulky non-nucleophilic base.

A Robust Protecting Group
The triisopropylsilyl (TIPS) group is a widely used protecting group for alcohols and other

functional groups due to its high steric bulk and stability under a range of reaction conditions.

Bis(triisopropylsilyl)amine can serve as a reagent for the introduction of the TIPS group,

particularly for the protection of amines. The resulting N-silylamines are significantly more

stable to hydrolysis than their trimethylsilyl (TMS) counterparts.

The protection of a primary amine with one TIPS group can be achieved, and in some cases,

both N-H bonds can be substituted to form a bis(triisopropylsilyl)amino group on a substrate.

This high degree of steric protection can be advantageous in multi-step syntheses where

robust protection is required.
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Protection

Reaction on Substrate Deprotection

Primary Amine
(R-NH₂)

TIPS-Protected Amine
(R-NHTIPS or R-N(TIPS)₂)

+ TIPS source

Bis(triisopropylsilyl)amine
(or TIPSCl)

Chemical Transformation
(e.g., organometallic reaction)

Deprotected Amine
(R-NH₂)

+ Deprotecting Agent

Deprotecting Agent
(e.g., TBAF, HF)

Click to download full resolution via product page

Caption: Workflow for amine protection using a TIPS group.

Ligand in Coordination Chemistry
The bis(triisopropylsilyl)amido ligand, [((i-Pr)₃Si)₂N]⁻, is a valuable ligand in organometallic and

coordination chemistry. Its large steric profile can stabilize low-coordinate metal centers,

preventing oligomerization and allowing for the isolation and study of highly reactive species.

Metal complexes bearing this ligand have found applications in catalysis and as precursors for

materials science.

Conclusion
Bis(triisopropylsilyl)amine, a product of the systematic exploration of sterically demanding

organosilicon compounds, has firmly established itself as a versatile and powerful reagent in
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modern chemical synthesis. Its role as a precursor to one of the most sterically hindered non-

nucleophilic bases has been instrumental in the development of highly selective organic

transformations. Furthermore, its utility as a robust protecting group and as a ligand in

coordination chemistry underscores its broad applicability. For researchers, scientists, and drug

development professionals, a thorough understanding of the synthesis, properties, and

applications of bis(triisopropylsilyl)amine is essential for the rational design of complex

synthetic strategies and the development of novel chemical entities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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